1-Chloro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1H-indene is an organic compound with the molecular formula C9H7Cl It is a derivative of indene, where a chlorine atom is substituted at the first position of the indene ring
Preparation Methods
1-Chloro-1H-indene can be synthesized through several methods. One common synthetic route involves the chlorination of indene. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield of the desired product .
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of this compound.
Chemical Reactions Analysis
1-Chloro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form indanone derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of this compound can lead to the formation of indane derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-indanone, while reduction can produce 1-chloroindane .
Scientific Research Applications
1-Chloro-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Chloro-1H-indene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, the compound may interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
1-Chloro-1H-indene can be compared with other similar compounds, such as:
Indene: The parent compound of this compound, which lacks the chlorine substitution.
1-Bromo-1H-indene: A similar compound where a bromine atom is substituted at the first position instead of chlorine.
1-Iodo-1H-indene: Another analogous compound with an iodine atom at the first position.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can influence the types of reactions it undergoes and the products formed .
Properties
CAS No. |
53820-89-6 |
---|---|
Molecular Formula |
C9H7Cl |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
1-chloro-1H-indene |
InChI |
InChI=1S/C9H7Cl/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,9H |
InChI Key |
JKRCFFQHGMPORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.